molecular formula C19H27F3N4O2 B2866301 N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235086-47-1

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2866301
CAS No.: 1235086-47-1
M. Wt: 400.446
InChI Key: RTQJFHAZAAYSCI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Urea Formation: The urea moiety can be formed by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butyl group.

    Reduction: Reduction reactions could target the urea moiety or other functional groups.

    Substitution: Substitution reactions might occur at the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, inhibiting their activity or altering their function. The trifluoromethyl group could enhance binding affinity to certain targets, while the piperidine ring might facilitate membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-((3-(4-fluorophenyl)ureido)methyl)piperidine-1-carboxamide
  • N-(tert-butyl)-4-((3-(4-chlorophenyl)ureido)methyl)piperidine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide might confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4O2/c1-18(2,3)25-17(28)26-10-8-13(9-11-26)12-23-16(27)24-15-6-4-14(5-7-15)19(20,21)22/h4-7,13H,8-12H2,1-3H3,(H,25,28)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQJFHAZAAYSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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